molecular formula C20H18F6N2O4 B11609001 ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-{[3-(trifluoromethyl)phenyl]amino}alaninate

ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-{[3-(trifluoromethyl)phenyl]amino}alaninate

Cat. No.: B11609001
M. Wt: 464.4 g/mol
InChI Key: SLLCDGVIRRTCFE-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-{[3-(trifluoromethyl)phenyl]amino}alaninate is a complex organic compound characterized by the presence of trifluoromethyl groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-{[3-(trifluoromethyl)phenyl]amino}alaninate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would include careful selection of reagents and catalysts to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-{[3-(trifluoromethyl)phenyl]amino}alaninate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-{[3-(trifluoromethyl)phenyl]amino}alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-{[3-(trifluoromethyl)phenyl]amino}alaninate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-{[3-(trifluoromethyl)phenyl]amino}alaninate is unique due to its specific combination of trifluoromethyl groups and aromatic rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.

Properties

Molecular Formula

C20H18F6N2O4

Molecular Weight

464.4 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]-2-[3-(trifluoromethyl)anilino]propanoate

InChI

InChI=1S/C20H18F6N2O4/c1-3-32-17(30)18(20(24,25)26,27-14-6-4-5-13(11-14)19(21,22)23)28-16(29)12-7-9-15(31-2)10-8-12/h4-11,27H,3H2,1-2H3,(H,28,29)

InChI Key

SLLCDGVIRRTCFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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